2-Amino-3-(oxan-3-yl)propanoicacidhydrochloride
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Overview
Description
2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of propanoic acid, featuring an amino group and an oxan-3-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride typically involves the reaction of oxan-3-yl derivatives with amino acids under controlled conditions. The process may include steps such as esterification, amidation, and hydrochloride salt formation. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and oxan-3-yl groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are conducted to elucidate these mechanisms and identify potential therapeutic targets .
Comparison with Similar Compounds
- 2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride
- 2-Amino-3-(oxan-2-yl)propanoic acid hydrochloride
Comparison: Compared to its analogs, 2-Amino-3-(oxan-3-yl)propanoic acid hydrochloride exhibits unique properties due to the position of the oxan-3-yl groupStudies comparing these compounds help to highlight the distinct advantages and limitations of each .
Properties
CAS No. |
2839138-89-3 |
---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-amino-3-(oxan-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c9-7(8(10)11)4-6-2-1-3-12-5-6;/h6-7H,1-5,9H2,(H,10,11);1H |
InChI Key |
UALWQGOQBWFVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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